molecular formula C15H8Cl4O B6346355 (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one CAS No. 1354941-94-8

(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No.: B6346355
CAS No.: 1354941-94-8
M. Wt: 346.0 g/mol
InChI Key: OKGXFUZEIDUXGO-QHHAFSJGSA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is an organic compound characterized by the presence of two dichlorophenyl groups attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2,5-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the aromatic rings.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s dichlorophenyl groups and propenone backbone allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one: Similar structure but with only one dichlorophenyl group.

    (2E)-3-(2,5-Dichlorophenyl)-1-phenylprop-2-en-1-one: Similar structure but with different positioning of the dichlorophenyl groups.

    (2E)-3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with a methoxy group instead of a dichlorophenyl group.

Uniqueness

(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is unique due to the presence of two dichlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4O/c16-10-4-5-13(18)12(7-10)15(20)6-2-9-1-3-11(17)8-14(9)19/h1-8H/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGXFUZEIDUXGO-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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